molecular formula C19H35NO7 B13761248 Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate CAS No. 6280-25-7

Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate

Cat. No.: B13761248
CAS No.: 6280-25-7
M. Wt: 389.5 g/mol
InChI Key: HSMLJLDRTDMWRF-UHFFFAOYSA-N
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Description

Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its hexyl group and carbonate ester functionalities, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate typically involves the reaction of hexyl chloroformate with 2-(2-aminoethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting intermediate is then reacted with hexyl chloroformate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and real-time monitoring can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted carbonate esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is studied for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, especially in the field of anticoagulants and anti-inflammatory agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including coatings, adhesives, and plasticizers.

Mechanism of Action

The mechanism of action of hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, releasing active metabolites upon enzymatic hydrolysis. These metabolites can then interact with target enzymes or receptors, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Hexyl 1-[(2-{[(methoxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate
  • Hexyl 1-[(2-{[(ethoxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate
  • Hexyl 1-[(2-{[(butoxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate

Uniqueness

Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate is unique due to its specific hexyl and carbonate ester functionalities, which confer distinct physicochemical properties and reactivity. These features make it particularly suitable for applications requiring stability and versatility in chemical synthesis and industrial processes.

Properties

CAS No.

6280-25-7

Molecular Formula

C19H35NO7

Molecular Weight

389.5 g/mol

IUPAC Name

[1-(2-hexoxycarbonyloxyethylamino)-1-oxopropan-2-yl] hexyl carbonate

InChI

InChI=1S/C19H35NO7/c1-4-6-8-10-13-24-18(22)26-15-12-20-17(21)16(3)27-19(23)25-14-11-9-7-5-2/h16H,4-15H2,1-3H3,(H,20,21)

InChI Key

HSMLJLDRTDMWRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)OCCNC(=O)C(C)OC(=O)OCCCCCC

Origin of Product

United States

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